molecular formula C9H9N3O3S2 B6125981 4-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]benzenesulfonamide

4-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]benzenesulfonamide

Cat. No.: B6125981
M. Wt: 271.3 g/mol
InChI Key: RWMDQWYQDKEGBG-UHFFFAOYSA-N
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Description

4-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]benzenesulfonamide is a useful research compound. Its molecular formula is C9H9N3O3S2 and its molecular weight is 271.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 271.00853350 g/mol and the complexity rating of the compound is 433. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photodynamic Therapy and Fluorescence Properties

A study by Pişkin et al. (2020) explored the use of benzenesulfonamide derivatives in photodynamic therapy for cancer treatment. Their findings highlighted the utility of these compounds as photosensitizers due to their high singlet oxygen quantum yield and good fluorescence properties.

Inhibitors of Kynurenine 3-Hydroxylase

Röver et al. (1997) synthesized and evaluated N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase. They found these compounds to be high-affinity inhibitors of the enzyme, suggesting potential applications in exploring the pathophysiological role of the kynurenine pathway after neuronal injury.

Anticancer Activity

In 2018, Karakuş et al. conducted a study on novel benzenesulfonamide derivatives, assessing their anticancer activity against various human cancer cell lines. Their results indicated marked anticancer activity for specific compounds, highlighting the potential of these derivatives in cancer treatment.

Carbonic Anhydrase Inhibitory Activity

Eldehna et al. (2017) synthesized novel benzenesulfonamide derivatives and evaluated their efficacy as inhibitors of carbonic anhydrase isoenzymes. These compounds showed promising activity against specific isoenzymes associated with tumors, suggesting a potential role in cancer therapy (Eldehna et al., 2017).

Crystal Structure Analysis

Chumakov et al. (2006) studied the crystal structures of various benzenesulfonamide derivatives. Their research provides valuable insights into the molecular arrangements and potential interactions of these compounds, which can be crucial for understanding their biological activities (Chumakov et al., 2006).

Microwave-Assisted Synthesis and Anticancer Evaluation

Kumar et al. (2015) explored the microwave-assisted synthesis of benzenesulfonamide hybrid molecules and evaluated their anticancer activity. They identified compounds with significant activity against various human cancer cell lines (Kumar et al., 2015).

Properties

IUPAC Name

4-[(4-oxo-1,3-thiazolidin-2-ylidene)amino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3S2/c10-17(14,15)7-3-1-6(2-4-7)11-9-12-8(13)5-16-9/h1-4H,5H2,(H2,10,14,15)(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWMDQWYQDKEGBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=NC2=CC=C(C=C2)S(=O)(=O)N)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]benzenesulfonamide

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